

Peonidin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Peonidin

Cat. No.: B192077

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Abstract

Peonidin is an O-methylated anthocyanidin, a natural flavonoid pigment that imparts purplish-red hues to a variety of plants, including peonies, berries, and red wine.[1] Beyond its role as a colorant, **peonidin** has attracted significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antineoplastic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, core physicochemical properties, and biological activities of **peonidin**. Quantitative data are presented in structured tables for clarity. Detailed experimental protocols for key biological assays are provided, and significant signaling pathways modulated by **peonidin** are visually represented to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

Peonidin is structurally derived from cyanidin with a methoxy group at the 3' position. Its chemical backbone is the flavylum cation, a type of benzopyrylium.[2] This structure is highly sensitive to pH, leading to color changes from red in acidic conditions to blue in alkaline environments.[2]

Chemical Identifiers

The following table summarizes the key chemical identifiers for the **peonidin** cation.

Identifier	Value	Source
IUPAC Name	3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium	[1]
Systematic IUPAC Name	3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-1λ4-benzopyran-1-ylum	
Chemical Formula	C ₁₆ H ₁₃ O ₆ ⁺	
SMILES	Oc1cc2c(O)cc(O)cc2[o+]c1c3cc(OC)c(O)cc3	
InChI Key	XFDQJKDGGOEYPI-UHFFFAOYSA-O	

Physicochemical Properties of Peonidin Chloride

Peonidin is commonly available and handled as its chloride salt.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₃ ClO ₆	
Molecular Weight	336.72 g/mol	
CAS Number	134-01-0	
Appearance	Crystalline solid	
Color	Dark red/purple powder	
Solubility	Soluble in water and alcohol	

Stability Profile

The stability of **peonidin** is critically dependent on pH, temperature, and light.

- pH: **Peonidin** is most stable in highly acidic conditions ($\text{pH} < 3$), where it exists predominantly as the red-colored flavylum cation. As the pH increases, it undergoes structural transformations to less stable forms, including the purple quinoidal base and colorless carbinol and chalcone forms, which are prone to degradation.
- Temperature: Elevated temperatures significantly accelerate the degradation of **peonidin**, following first-order kinetics. For long-term storage, solutions should be kept at low temperatures (e.g., -20°C).
- Light: Exposure to light, particularly UV light, can induce degradation.
- Solvents: For stock solutions, organic solvents such as DMSO or DMF are preferred over aqueous buffers to enhance stability. Dilutions into aqueous buffers for experiments should be made fresh.

Biological Activity and Mechanisms of Action

Peonidin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key cellular signaling pathways.

Antioxidant Activity

Peonidin acts as a potent antioxidant by scavenging free radicals. However, specific quantitative data for **peonidin** from standardized assays are not consistently reported in the literature. For comparative purposes, data for the structurally similar anthocyanidin, cyanidin, are often referenced.

Assay	Result for Peonidin	Result for Cyanidin (for comparison)	Source
ORAC	Data not available in search results.	-	
DPPH IC ₅₀	Data not available in search results.	1.445 (in myricetin-3-O-glucoside equivalents)	
TEAC	Data not available in search results.	1.267 (in myricetin-3-O-glucoside equivalents)	

Anti-inflammatory Properties

Peonidin has been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition is often linked to the modulation of upstream signaling pathways such as NF- κ B and MAPK. One study indicated that, unlike cyanidin, **peonidin** did not inhibit LPS-induced COX-2 expression in RAW264 cells. However, another study found that **peonidin** does inhibit phorbol-ester-induced COX-2 expression by blocking ERK phosphorylation. This suggests that its activity may be stimulus-dependent.

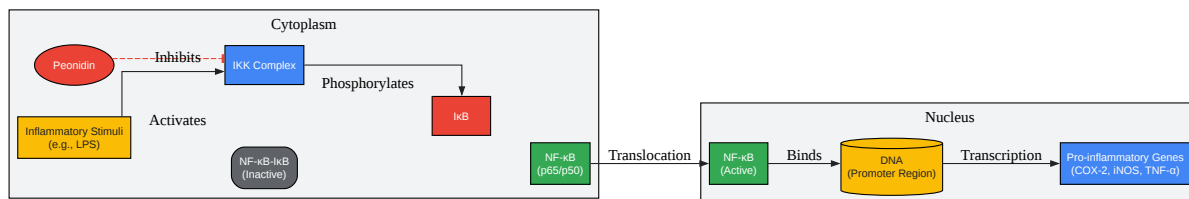
Target	IC ₅₀ for Peonidin	Notes	Source
COX-2	Data not available in search results.	Inhibitory effect appears to be context-dependent.	
iNOS	Data not available in search results.	Peonidin shows strong inhibitory effects on NO production.	

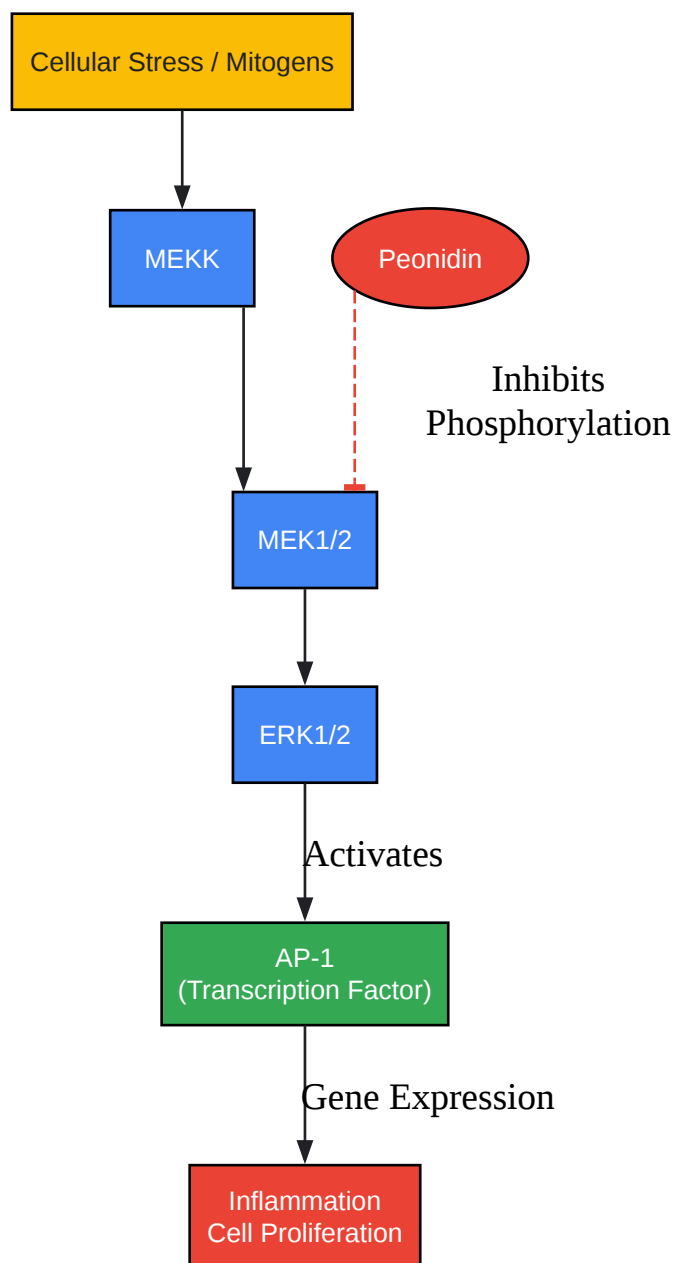
Key Signaling Pathways Modulated by Peonidin

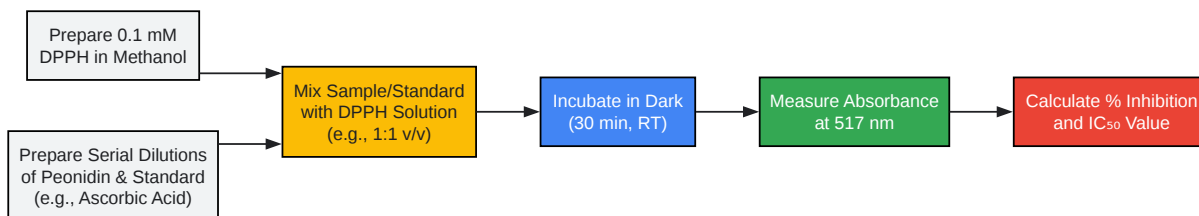
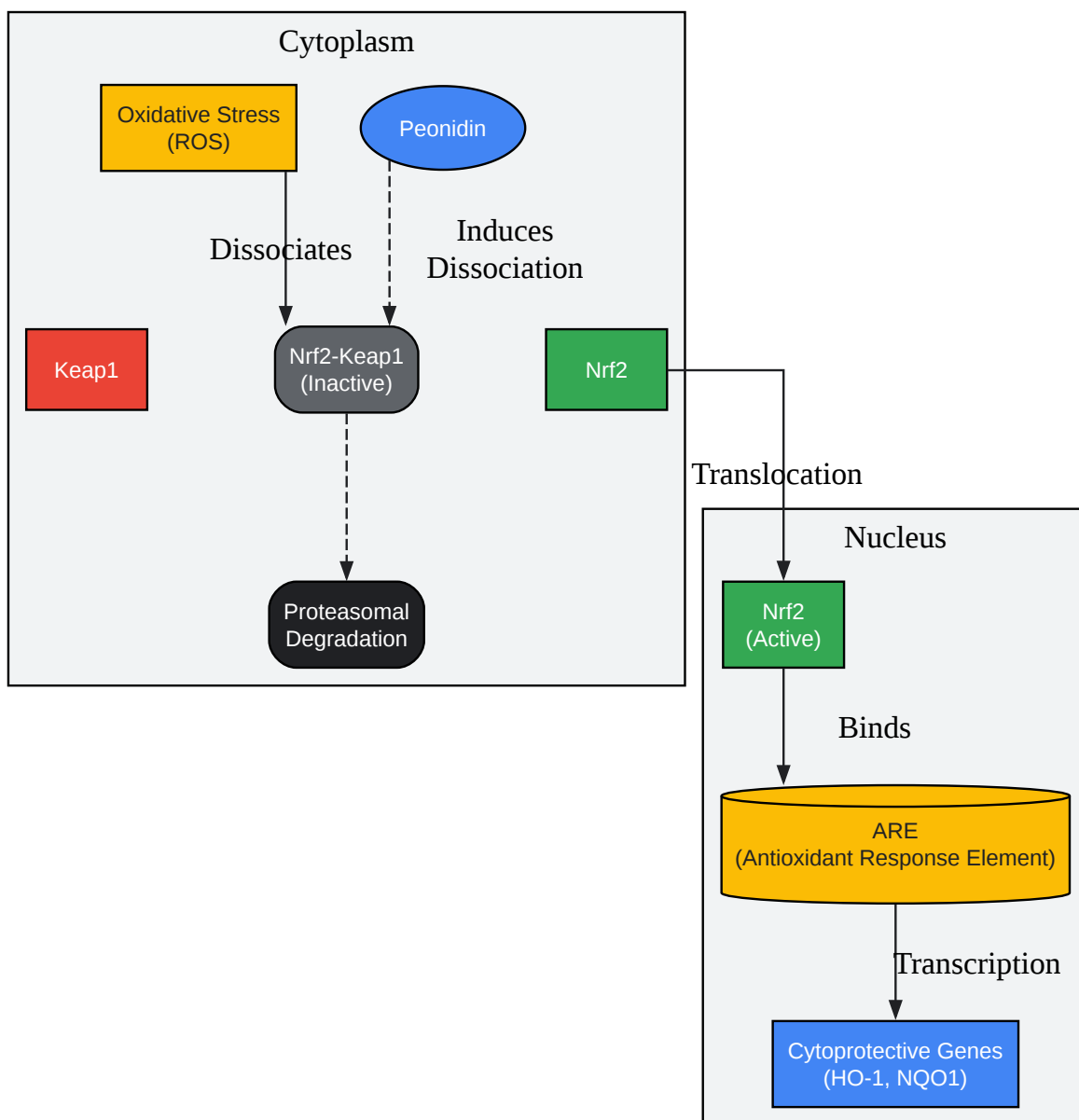
Peonidin exerts its biological effects by interacting with complex intracellular signaling networks that regulate cellular stress, inflammation, and survival.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In resting cells, NF- κ B is held inactive in the cytoplasm by Inhibitor of κ B (I κ B) proteins. Inflammatory stimuli trigger the I κ B kinase (IKK) complex to phosphorylate I κ B, leading to its degradation and the release of NF- κ B. NF- κ B then translocates to the nucleus to induce the expression of pro-inflammatory genes, including iNOS and COX-2. **Peonidin** is suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.







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- To cite this document: BenchChem. [Peonidin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192077#peonidin-chemical-structure-and-properties]

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